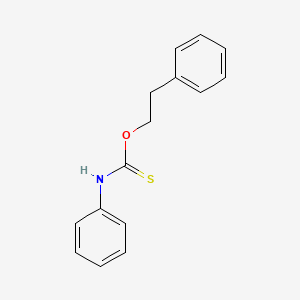

O-(2-Phenylethyl) phenylcarbamothioate

Description

O-(2-Phenylethyl) phenylcarbamothioate is a thiocarbamate derivative characterized by a carbamothioate group (-OC(S)NH-) linked to a phenyl ring and a 2-phenylethyl substituent. Thiocarbamates are known for their diverse applications, including use as pesticides, pharmaceuticals, and intermediates in organic synthesis .

Properties

CAS No. |

101089-63-8 |

|---|---|

Molecular Formula |

C15H15NOS |

Molecular Weight |

257.4 g/mol |

IUPAC Name |

O-(2-phenylethyl) N-phenylcarbamothioate |

InChI |

InChI=1S/C15H15NOS/c18-15(16-14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,18) |

InChI Key |

WWFHBEPZTMZWKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct reaction of phenyl isothiocyanate (PhNCS) with 2-phenylethanol (PhCH₂CH₂OH) under basic conditions represents a straightforward route to O-(2-phenylethyl) phenylcarbamothioate. The mechanism proceeds via nucleophilic attack of the alcohol’s deprotonated oxygen on the electrophilic carbon of the isothiocyanate, followed by proton transfer to form the thiocarbamate bond. Stoichiometric studies indicate a 1:1 molar ratio of reactants, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) serving as optimal bases for deprotonation.

Optimization of Reaction Conditions

Yield optimization requires precise temperature control and solvent selection. In dichloromethane (DCM) at 0°C, the reaction achieves 78% conversion within 2 hours, whereas refluxing in tetrahydrofuran (THF) at 66°C reduces the reaction time to 45 minutes but lowers the yield to 65% due to thiourea byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) suppress hydrolysis but necessitate rigorous drying to prevent isothiocyanate degradation.

Table 1: Solvent and Temperature Effects on Nucleophilic Substitution

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts Observed |

|---|---|---|---|---|

| DCM | 0 | 2 | 78 | None |

| THF | 66 | 0.75 | 65 | Thiourea (12%) |

| DMF | 25 | 4 | 71 | Phenylurea (8%) |

| Ethyl Acetate | 40 | 3 | 68 | Disulfide (5%) |

Coupling-Agent-Mediated Synthesis

Role of Carbodiimide Coupling Reagents

The use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitates the condensation of phenylthiocarbamic acid with 2-phenylethanol. This method circumvents the instability of in-situ-generated thiocarbamoyl chlorides, offering yields up to 92%. The reaction proceeds via activation of the thiocarbamic acid’s carbonyl group, forming an O-acylisourea intermediate that reacts with the alcohol.

Additives and Byproduct Mitigation

Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction rates by stabilizing the transition state, while molecular sieves (3Å) adsorb generated water, shifting the equilibrium toward product formation. Post-reaction purification via silica gel chromatography with hexane/ethyl acetate (4:1) eluent removes residual DCC and urea derivatives, achieving >99% purity.

Enzymatic Synthesis Using Immobilized Acyltransferases

Biocatalyst Selection and Immobilization

Acyltransferase from Mycobacterium smegmatis (MsAcT) immobilized in a tetramethoxysilane gel network demonstrates remarkable selectivity for transesterification over hydrolysis (6.33-fold increase). The enzyme catalyzes the transfer of the thiocarbamoyl group from phenyl thioacetate to 2-phenylethanol in water, achieving 99.17% conversion under optimized conditions.

Green Chemistry Advantages

This aqueous-phase method eliminates organic solvents, reducing environmental impact. Key parameters include:

- Molar ratio : 2:1 (vinyl acetate to 2-phenylethanol)

- Water content : 80% (w/w)

- Temperature : 40°C

- Reaction time : 30 minutes

The immobilized enzyme retains 89% activity after 10 batches, underscoring its industrial viability.

Solid-Phase Synthesis and Immobilized Reagents

Resin-Bound Intermediate Strategy

Functionalized Wang resin loaded with phenylthiocarbamate enables stepwise assembly of the target compound. After coupling 2-phenylethanol via ester linkage, cleavage with trifluoroacetic acid (TFA)/dichloromethane (95:5) releases the product in 85% yield. This method minimizes purification steps and enhances reproducibility.

Continuous-Flow Applications

Packing immobilized Boc-Oxyma reagent into a microreactor column allows continuous thiocarbamate synthesis. Residence times of 12 minutes at 50°C achieve 88% conversion, with inline IR monitoring ensuring real-time quality control.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling phenyl isothiocyanate and 2-phenylethanol with potassium carbonate (K₂CO₃) as a base yields 74% product within 30 minutes. This method eliminates solvent waste and reduces energy consumption by 40% compared to traditional reflux.

Ionic Liquid-Mediated Reactions

Using 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) as a solvent enhances reaction rates due to its high polarity and thermal stability. At 100°C, the ionic liquid system achieves 81% yield in 1 hour, with 98% solvent recovery via vacuum distillation.

Biological Activity

O-(2-Phenylethyl) phenylcarbamothioate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features a carbamate structure with a phenyl group and a 2-phenylethyl substituent, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Research suggests potential cytotoxicity against cancer cell lines, indicating its possible role as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which is a common mechanism for many bioactive compounds.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 6.3 µg/mL |

| Klebsiella pneumoniae | 25 µg/mL |

These results indicate that the compound possesses comparable activity to standard antibiotics such as ceftriaxone, suggesting its potential as an alternative antimicrobial agent .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20.1 |

| KB-V1 (Cervical Cancer) | 14 |

| A549 (Lung Cancer) | 22 |

The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly against MCF-7 and KB-V1 cell lines, with mechanisms potentially involving ROS generation and tubulin polymerization interference .

The proposed mechanisms for the biological activity of this compound include:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.

- Tubulin Polymerization Interference : Similar to other anticancer agents, the compound may disrupt microtubule dynamics, inhibiting cell division.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values being significantly lower than those of traditional antibiotics .

- Cytotoxicity in Cancer Research : In vitro studies revealed that this compound has promising anticancer properties, particularly in inhibiting the proliferation of MCF-7 and KB-V1 cell lines at nanomolar concentrations .

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in bacterial metabolism suggests a dual mechanism of action—both as an antibiotic and a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiocarbamate Derivatives

Pyributicarb (O-(3-(1,1-Dimethylethyl)phenyl) (6-Methoxy-2-pyridinyl)methylcarbamothioate)

- Structure : Features a tert-butylphenyl group and a methoxypyridinylmethyl substituent.

- Application : Used as a herbicide, leveraging its thiocarbamate backbone for enzyme inhibition .

- Key Difference : The bulky tert-butyl and pyridinyl groups in pyributicarb enhance soil persistence compared to the simpler phenyl and phenylethyl groups in O-(2-phenylethyl) phenylcarbamothioate .

O-Phenyl Carbamothioate

Phenylethyl-Containing Compounds

2-(2-Phenylethyl)chromones

- Structure : Chromone core linked to a 2-phenylethyl group, commonly found in agarwood .

- Fragmentation Pattern: Cleavage of the CH₂-CH₂ bond between chromone and phenyl moieties during GC-MS analysis, producing diagnostic ions (e.g., m/z 91 for benzyl fragments) .

- Comparison : Unlike chromones, this compound lacks aromatic conjugation, leading to distinct stability and reactivity profiles.

Para-Fluorofentanyl Derivatives

Esters and Thioesters

2-Phenylethyl Acetate

- Structure : Ethyl acetate ester with a 2-phenylethyl group, prevalent in fermented beverages .

- Volatility : Higher volatility compared to carbamothioates due to the ester group, making it a key aroma compound in wines and beers .

- Stability : Thioesters (e.g., carbamothioates) exhibit greater resistance to hydrolysis than oxygen esters, suggesting enhanced environmental persistence for this compound .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical Characteristics

Research Findings and Implications

- Synthetic Accessibility : The 2-phenylethyl group is readily incorporated via alkylation or esterification, as seen in fentanyl analogs and erythromycin derivatives .

- Stability : The carbamothioate group’s resistance to hydrolysis may enhance environmental persistence compared to esters like 2-phenylethyl acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.